molecular formula C15H17F6N3O B2638216 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2415569-05-8

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2638216
CAS No.: 2415569-05-8
M. Wt: 369.311
InChI Key: SFWHMOAPWGYWFF-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a compound that features both trifluoromethyl and piperidine groups. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals to enhance the biological activity of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps. . The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the piperidine group may modulate its pharmacokinetic properties . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F6N3O/c16-14(17,18)9-24-5-3-10(4-6-24)7-23-13(25)11-1-2-12(22-8-11)15(19,20)21/h1-2,8,10H,3-7,9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWHMOAPWGYWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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